molecular formula C18H31NO4 B1435194 1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol CAS No. 1447715-44-7

1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol

Cat. No. B1435194
CAS RN: 1447715-44-7
M. Wt: 325.4 g/mol
InChI Key: QQQJXQPOCNDBDS-UHFFFAOYSA-N
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Description

This compound is also known as Bisoprolol Related Compound D . It is a synthetic selective beta2-adrenergic receptor antagonist. The molecular formula is C19H33NO5 .


Synthesis Analysis

During the synthesis and scale up of Bisoprolol, several related compounds will be generated . The synthetic methodologies will be useful in the future for the synthesis of other related compounds and analogues of the Bisoprolol .


Molecular Structure Analysis

The molecular formula of this compound is C19H33NO5 . The average mass is 355.469 Da and the monoisotopic mass is 355.235870 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 468.9±45.0 °C at 760 mmHg, and a flash point of 237.4±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 14 freely rotating bonds . The polar surface area is 69 Å2 .

Mechanism of Action

As a beta-blocker, this compound affects the heart and circulation of blood in the arteries and veins . It selectively blocks beta 1-adrenoceptor . The action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular, an β-adrenergic receptors are blocked by β-blockers .

Future Directions

The synthetic methodologies used for this compound will be useful in the future for the synthesis of other related compounds and analogues of the Bisoprolol .

properties

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-4-9-21-10-11-22-13-16-5-7-18(8-6-16)23-14-17(20)12-19-15(2)3/h5-8,15,17,19-20H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQJXQPOCNDBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol

CAS RN

1447715-44-7
Record name 1-((1-Methylethyl)amino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((1-METHYLETHYL)AMINO)-3-(4-((2-PROPOXYETHOXY)METHYL)PHENOXY)-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9JBH3LZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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